2-Thiabicyclo[2.2.1]heptan-5-one
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Overview
Description
2-Thiabicyclo[221]heptan-5-one is a bicyclic compound containing a sulfur atom as part of its structure
Preparation Methods
2-Thiabicyclo[2.2.1]heptan-5-one can be synthesized from bio-based olefin carboxylic acid. The synthetic route involves the preparation of a bridged bicyclic thiolactone monomer, which can be achieved in an 80% yield at a 50-gram scale . The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
2-Thiabicyclo[2.2.1]heptan-5-one undergoes various chemical reactions, including oxidation and polymerization. For instance, when treated with hydrogen peroxide, it forms diastereomeric sulfoxides. Further oxidation with peracetic acid leads to the formation of a sulfone . The compound can also be polymerized using organocatalysts to produce stereoregular polymers .
Scientific Research Applications
2-Thiabicyclo[2.2.1]heptan-5-one has significant applications in scientific research, particularly in the development of high-performance polythioesters. These polythioesters exhibit high crystallinity, chemical recyclability, and mechanical strength, making them suitable for various industrial applications . The compound’s unique structure allows for the design of polymers with tunable properties, which can be used in creating sustainable and recyclable materials .
Mechanism of Action
The mechanism of action of 2-Thiabicyclo[2.2.1]heptan-5-one involves its ability to undergo polymerization and oxidation reactions. The sulfur atom in its structure plays a crucial role in these reactions, allowing the compound to form stable polymers and oxidized products. The molecular targets and pathways involved include the interaction with specific catalysts and oxidizing agents, which facilitate the formation of desired products .
Comparison with Similar Compounds
2-Thiabicyclo[2.2.1]heptan-5-one can be compared with other bicyclic compounds such as 7-oxabicyclo[2.2.1]heptane and 2-azabicyclo[2.2.1]heptane. These compounds share similar bicyclic structures but differ in the heteroatoms present (oxygen and nitrogen, respectively). The presence of sulfur in this compound imparts unique chemical properties, such as enhanced reactivity towards oxidation and polymerization .
Properties
CAS No. |
112897-57-1 |
---|---|
Molecular Formula |
C6H8OS |
Molecular Weight |
128.19 g/mol |
IUPAC Name |
2-thiabicyclo[2.2.1]heptan-5-one |
InChI |
InChI=1S/C6H8OS/c7-6-2-5-1-4(6)3-8-5/h4-5H,1-3H2 |
InChI Key |
VHEGFADWROGXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C1CS2 |
Origin of Product |
United States |
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